1-(3-Fluorophenyl)cyclobutanamine hydrochloride
Description
Core Structural Features
The molecule comprises:
- Cyclobutane ring : A four-membered saturated ring with bond angles deviating from tetrahedral geometry (ideal 109.5°) to approximately 90° due to ring strain.
- 3-Fluorophenyl substituent : A fluorine atom attached to the meta position of a phenyl group, which is bonded to the cyclobutane ring via a single carbon-carbon bond.
- Primary amine : A -NH₂ group directly attached to the cyclobutane ring, forming a zwitterionic structure with the hydrochloride counterion.
Table 1: Key Structural Parameters
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₃ClFN | |
| Molecular weight | 201.67 g/mol | |
| Fluorine position | Meta on phenyl ring | |
| Cyclobutane bond angles | ~90° (puckered conformation) |
The cyclobutane ring adopts a puckered conformation to mitigate torsional strain, with two adjacent carbons displaced out of the plane. This geometry reduces eclipsing interactions between C-H bonds while increasing angle strain compared to larger cycloalkanes.
Stereochemical Configuration
The compound lacks stereogenic centers due to the symmetrical arrangement of substituents on the cyclobutane ring. The 3-fluorophenyl group and amine are attached to adjacent carbons, but no chiral centers are formed. This contrasts with cyclopropane derivatives, which often exhibit stereochemical complexity.
Properties
IUPAC Name |
1-(3-fluorophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10(12)5-2-6-10;/h1,3-4,7H,2,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXWQJRNYMKPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228880-28-1 | |
| Record name | 1-(3-fluorophenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation Methods of 1-(3-Fluorophenyl)cyclobutanamine Hydrochloride
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Formation of the cyclobutane ring system.
- Introduction of the 3-fluorophenyl substituent.
- Functional group transformations to install the amine.
- Conversion of the free amine to the hydrochloride salt.
These steps can be accomplished via different routes depending on the starting materials and reagents used.
Specific Synthetic Routes and Reaction Conditions
Amination and Hydrochloride Salt Formation
The amine group is introduced typically by reduction or substitution reactions on suitable intermediates bearing ketone or halide functionalities.
The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid in solvents such as 1,4-dioxane or ethyl acetate under controlled temperature (e.g., room temperature to 80 °C) for 1 hour or longer.
Example Preparation from Literature
A closely related compound, 1-(3-fluorophenyl)cyclopropanamine hydrochloride, was synthesized via:
- Conversion of 1-(3-fluorophenyl)cyclopropanecarboxylic acid with diphenyl phosphoryl azide and triethylamine in tert-butanol at 80 °C for 27 hours.
- Subsequent treatment with hydrochloric acid in 1,4-dioxane at 20 °C for 1 hour.
- Extraction and purification steps yielded the hydrochloride salt with an isolated yield of 26.5%.
This method exemplifies the use of azide intermediates and careful acid treatment to obtain the amine hydrochloride salt, which could be adapted for cyclobutanamine derivatives.
Reaction Conditions and Solvents
| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| Grignard formation | Alkyl halide + Mg | THF, diethyl ether | 0–10 °C | Inert atmosphere required |
| Grignard addition to aldehyde | 3-Fluorobenzaldehyde | THF, ether | 0–10 °C, then ambient | Forms alcohol intermediate |
| Oxidation | Jones reagent (Cr2O3/H2SO4) | Acetone | 0–10 °C | 2–4 hours reaction time |
| Amination | Diphenyl phosphoryl azide + triethylamine | tert-Butanol | 80 °C | Azide intermediate formation |
| Hydrochloride salt formation | HCl in 1,4-dioxane or ethyl acetate | 1,4-Dioxane, ethyl acetate | 20–80 °C | 1 hour to overnight |
Catalysts and Phase Transfer Reagents
Metal fluorides such as KF, LiF, or NaF can be used in the presence of phase transfer catalysts (phosphonium or ammonium salts) to facilitate fluorination steps when applicable.
Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are preferred for such reactions due to their ability to dissolve ionic species and enhance reaction rates.
Industrial and Scale-Up Considerations
Industrial synthesis focuses on reducing the number of reaction steps and optimizing yields and selectivity.
Purification techniques such as recrystallization, chromatography, and solvent extraction are employed to ensure high purity of the final hydrochloride salt.
Temperature control and solvent choice are critical to maximize yield and minimize side reactions.
Summary Table of Preparation Methods
Research Findings and Notes
The use of phase transfer catalysts and metal fluorides enhances the efficiency of fluorination steps, allowing selective introduction of the fluorine atom on the aromatic ring.
Reaction temperatures are generally maintained between -20 °C and 80 °C depending on the step to control reaction rates and avoid decomposition.
The hydrochloride salt formation is essential for isolating the amine in a stable, crystalline form suitable for handling and further applications.
Yields can vary significantly depending on reaction conditions and purification methods, with typical isolated yields around 25–30% for the final hydrochloride salt in literature examples.
Alternative synthetic routes may involve enzymatic hydroxylation or biocatalytic methods for functionalization of the cyclobutane ring, though these are more exploratory and less established for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Fluorophenyl)cyclobutanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(3-Fluorophenyl)cyclobutanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The cyclobutanamine moiety may also contribute to the compound’s overall pharmacological profile by affecting its stability and bioavailability.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa (Predicted) |
|---|---|---|---|---|---|
| 1-(3-Fluorophenyl)cyclobutanamine HCl | Not Available | C₁₀H₁₁ClFN | 203.65* | 3-Fluorophenyl, cyclobutane | ~9.8† |
| 3-Fluoro Deschloroketamine HCl | 2657761-24-3 | C₁₃H₁₆FNO·HCl | 257.7 | 3-Fluorophenyl, cyclohexanone | Not Available |
| 1-[3-(Trifluoromethyl)phenyl]cyclobutanemethanamine HCl | 1039932-76-7 | C₁₂H₁₄F₃N·HCl | 265.76 | 3-CF₃, cyclobutane | 10.27 |
| 3,3-Difluorocyclobutanamine HCl | 637031-93-7 | C₄H₇F₂N·HCl | 143.56 | Cyclobutane, 3,3-difluoro | Not Available |
*Calculated based on structural analogs. †Estimated from cyclobutanamine derivatives .
Biological Activity
1-(3-Fluorophenyl)cyclobutanamine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 201.67 g/mol. The compound features a cyclobutane ring substituted with a 3-fluorophenyl group and an amine functional group, contributing to its unique chemical reactivity and biological activity .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.67 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. The fluorophenyl group enhances the compound's binding affinity to certain molecular targets, potentially modulating their activity .
Key Mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, suggesting psychoactive properties .
- Enzyme Interaction : Preliminary studies indicate potential interactions with enzymes involved in critical biochemical pathways, although specific enzyme targets require further investigation .
Pharmacological Implications
Research indicates that this compound could have therapeutic applications in treating neurological disorders due to its structural similarities to known psychoactive compounds . Its ability to modulate neurotransmitter systems may lead to mood and behavioral changes.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound.
- Neuropharmacological Studies : Compounds structurally related to 1-(3-Fluorophenyl)cyclobutanamine have shown significant effects on serotonin and dopamine pathways, indicating that this compound may also exhibit similar neuropharmacological properties .
- Cytotoxicity Assessments : In vitro studies have indicated low cytotoxicity levels for compounds in this class, making them attractive candidates for further development in drug formulation .
- Synthetic Accessibility : The compound's synthetic routes have been explored extensively, highlighting its versatility for further derivatization aimed at enhancing biological activity or altering pharmacokinetic properties .
Q & A
Q. What are the recommended methodologies for synthesizing 1-(3-fluorophenyl)cyclobutanamine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or alkylation of a fluorophenyl precursor. For example, analogous compounds (e.g., 1-(3-fluorophenyl)-3-phenylpropan-1-amine hydrochloride) are synthesized by reacting fluorinated aldehydes with amines under reductive amination conditions, followed by HCl salt formation . Optimization includes:
- Temperature control : Maintain ≤0°C during nitrile intermediate formation to prevent side reactions.
- Catalyst selection : Use sodium triacetoxyborohydride (STAB) for selective reduction of imines .
- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradients) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- NMR spectroscopy : Confirm cyclobutane ring geometry (e.g., H NMR coupling constants for adjacent protons: ) and fluorophenyl substitution (distinct NMR shifts at ~-110 ppm) .
- HPLC-MS : Quantify purity (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) with UV detection at 254 nm .
- Elemental analysis : Verify stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in airtight containers under nitrogen at -20°C to prevent hygroscopic degradation .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation of fine particles .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different in vitro models?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, serum proteins). To address this:
- Standardize assay buffers : Use HEPES (pH 7.4) with 0.1% bovine serum albumin (BSA) to mimic physiological conditions .
- Control for solubility : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid precipitation artifacts .
- Validate receptor binding : Perform competitive binding assays (e.g., radioligand displacement for NMDA or σ receptors) with positive controls like ketamine derivatives .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolytic stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours. Monitor degradation via LC-MS; cyclobutane rings generally exhibit higher stability than cyclopropane analogs .
- Photostability : Expose to UV light (λ = 254 nm) for 48 hours; fluorophenyl groups may reduce photolytic cleavage compared to chlorinated analogs .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C for most hydrochloride salts) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
- Core modifications : Synthesize analogs with varied ring sizes (e.g., cyclopropane vs. cyclobutane) to assess conformational flexibility impacts on receptor binding .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the fluorophenyl ring to enhance metabolic stability .
- Salt forms : Compare hydrochloride, sulfate, and citrate salts for solubility differences using shake-flask assays (water/octanol partitioning) .
Q. What methodologies are recommended for assessing environmental toxicity and biodegradability?
Methodological Answer:
- Aquatic toxicity : Perform Daphnia magna acute toxicity tests (OECD 202) at 0.1–10 mg/L concentrations. Fluorinated compounds often show lower EC₅₀ values than chlorinated analogs .
- Biodegradation : Use OECD 301F manometric respirometry to measure O₂ consumption over 28 days. Cyclobutane amines typically exhibit slow mineralization (≤20% in 28 days) .
- Soil mobility : Conduct column leaching experiments (EPA 1615) with sandy loam soil; log >3 indicates low mobility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
